molecular formula C15H14F4N2OS B2358350 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1234940-48-7

3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Cat. No.: B2358350
CAS No.: 1234940-48-7
M. Wt: 346.34
InChI Key: FILKENNINFSDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a thiophenylmethyl group, and a trifluoroethyl group attached to a urea backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-Fluorobenzylamine: The synthesis begins with the reaction of 4-fluorobenzyl chloride with ammonia or an amine to form 4-fluorobenzylamine.

    Preparation of Thiophen-3-ylmethylamine: Thiophen-3-ylmethylamine is synthesized by the reaction of thiophene-3-carboxaldehyde with a reducing agent such as sodium borohydride, followed by reductive amination with an amine.

    Formation of Trifluoroethyl Isocyanate: Trifluoroethyl isocyanate is prepared by the reaction of trifluoroethylamine with phosgene or a similar reagent.

    Coupling Reaction: The final step involves the coupling of 4-fluorobenzylamine, thiophen-3-ylmethylamine, and trifluoroethyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with nucleophiles replacing the fluorine atom.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: The compound is investigated for its potential therapeutic effects and as a candidate for drug development. Its interactions with biological targets are of particular interest.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure with a chlorine atom instead of a fluorine atom.

    3-(4-Methylbenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure with a methyl group instead of a fluorine atom.

    3-(4-Bromobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

The uniqueness of 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with biological targets or materials with unique properties.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N2OS/c16-13-3-1-11(2-4-13)7-20-14(22)21(10-15(17,18)19)8-12-5-6-23-9-12/h1-6,9H,7-8,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILKENNINFSDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N(CC2=CSC=C2)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.